
Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)-
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Overview
Description
Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- typically involves the following steps:
Nitration of Coumarin: Coumarin is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Formation of 4-(4-Phenyl-1-piperazinyl) Coumarin: The nitrated coumarin is then reacted with 4-phenyl-1-piperazine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl-piperazine moiety can participate in nucleophilic substitution reactions.
Condensation: The coumarin core can undergo condensation reactions with other compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Condensation: Reagents like aldehydes or ketones in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives with potential biological activities.
Scientific Research Applications
Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways: It may interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure.
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxy-4-methylcoumarin: Exhibits antimicrobial activity.
Biological Activity
Coumarin derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, supported by data tables, case studies, and detailed research findings.
Molecular Formula: C19H19N3O3
Molecular Weight: 341.37 g/mol
IUPAC Name: 3-nitro-4-(4-phenyl-1-piperazinyl)coumarin
The biological activity of coumarin derivatives often involves interactions with various molecular targets. For instance, studies show that compounds with a piperazine moiety exhibit significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission and is implicated in neurodegenerative diseases like Alzheimer's . Furthermore, the presence of nitro and phenyl groups in this specific coumarin enhances its ability to interact with neurotransmitter receptors, potentially leading to neuroprotective effects.
Antioxidant Activity
Research indicates that coumarin derivatives possess antioxidant properties. A study highlighted that certain coumarin derivatives can scavenge free radicals and reduce oxidative stress in various cellular models . This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Anticancer Properties
Coumarins have been investigated for their anticancer potential. In vitro studies demonstrated that coumarin derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific compound under discussion has shown promise in inhibiting tumor growth in preclinical models.
Neuroprotective Effects
The neuroprotective effects of coumarin derivatives are particularly noteworthy. They have been shown to exert anti-inflammatory effects and enhance neurogenesis in animal models of neurodegeneration . The ability to inhibit AChE further supports their potential use in treating cognitive disorders.
Structure-Activity Relationship (SAR)
The biological activity of coumarin derivatives is significantly influenced by their structural components. The introduction of various substituents at specific positions on the coumarin ring can enhance or diminish activity:
Substituent Position | Effect on Activity |
---|---|
C-3 position | Modulates receptor affinity for serotonin (5-HT) and dopamine (D2) receptors |
C-4 position | Essential for anticancer activity; modifications lead to varied effects on receptor binding |
Piperazine moiety | Increases AChE inhibition and enhances neuroprotective effects |
Case Studies
- Neuroprotective Study : A study involving a series of coumarin-piperazine derivatives demonstrated significant neuroprotective effects against oxidative stress-induced neuronal damage. The compound exhibited a high affinity for 5-HT1A and D2 receptors, indicating its potential as a therapeutic agent for neurodegenerative diseases .
- Anticancer Research : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through caspase activation pathways .
- Antimicrobial Activity : Several studies have reported that coumarin derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The specific compound showed promising results against resistant strains of Staphylococcus aureus .
Properties
CAS No. |
51685-34-8 |
---|---|
Molecular Formula |
C19H17N3O4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-nitro-4-(4-phenylpiperazin-1-yl)chromen-2-one |
InChI |
InChI=1S/C19H17N3O4/c23-19-18(22(24)25)17(15-8-4-5-9-16(15)26-19)21-12-10-20(11-13-21)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
GIOHJKNNGCQEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)OC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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